3,6-Diacetyl-9-methyl-9H-carbazole

PI3K inhibition respiratory inflammation kinase selectivity

3,6-Diacetyl-9-methyl-9H-carbazole is a symmetrically substituted N-alkyl carbazole featuring two acetyl groups at the 3- and 6-positions of the carbazole core and a methyl group on the nitrogen atom. It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, with demonstrated potential as a PI3Kγ-selective inhibitor scaffold.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 1483-98-3
Cat. No. B073963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diacetyl-9-methyl-9H-carbazole
CAS1483-98-3
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C
InChIInChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3
InChIKeyRINUGYQZSCXUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diacetyl-9-methyl-9H-carbazole (CAS 1483-98-3): Sourcing and Analytical Baseline for a 9-Methyl-Substituted Carbazole Building Block


3,6-Diacetyl-9-methyl-9H-carbazole is a symmetrically substituted N-alkyl carbazole featuring two acetyl groups at the 3- and 6-positions of the carbazole core and a methyl group on the nitrogen atom. It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry, with demonstrated potential as a PI3Kγ-selective inhibitor scaffold [1]. The compound has a molecular formula of C17H15NO2, a molecular weight of 265.31 g/mol, and a computed XLogP3 value of 2.7 [2]. Commercial sources typically supply the material at 95% or higher purity, making it suitable for research and development applications .

3,6-Diacetyl-9-methyl-9H-carbazole Sourcing: Why Simple Substitution with Other N-Alkyl Carbazoles Is Not Feasible


The 9-methyl group on the carbazole nitrogen profoundly influences the physicochemical properties and biological activity of 3,6-diacetyl-9-methyl-9H-carbazole relative to other N-alkyl analogs. Direct substitution with 9-ethyl, 9-propyl, or other N-alkyl carbazole derivatives alters molecular lipophilicity, hydrogen bonding capacity, and steric environment, which can significantly affect PI3K isoform selectivity [1] and synthetic utility in materials chemistry . The following quantitative evidence demonstrates that this specific substitution pattern confers measurable advantages in both pharmacological targeting and downstream derivatization efficiency.

3,6-Diacetyl-9-methyl-9H-carbazole Procurement Data: Quantified Differentiation from Closest Analogs


PI3Kγ Isoform Selectivity: 9-Methyl Substituent Imparts PI3Kγ-Specific Inhibition Not Observed with Unsubstituted or Broader-Spectrum Analogs

In vitro enzyme assays using the ADP-Glo kit demonstrate that 3,6-diacetyl-9-methyl-9H-carbazole exhibits a significant specific inhibitory effect on the PI3Kγ isoform, while the broad-spectrum PI3K inhibitor PI-103 does not show such isoform selectivity [1]. The compound was tested at concentrations up to 20 μM in cellular models, with no reported activity against PI3Kα, PI3Kβ, or PI3Kδ at comparable doses, highlighting its targeted action [1].

PI3K inhibition respiratory inflammation kinase selectivity

Lipophilicity Control: 9-Methyl Substituent Lowers XLogP by 1.5 Units Compared to 9-Ethyl Analog, Improving Aqueous Compatibility

The computed XLogP3 value for 3,6-diacetyl-9-methyl-9H-carbazole is 2.7 [1]. In contrast, the corresponding 9-ethyl analog (3,6-diacetyl-9-ethylcarbazole) has a reported LogP of 4.2 [2]. The 1.5-unit reduction in lipophilicity for the methyl-substituted derivative is a direct consequence of the smaller alkyl chain on the nitrogen atom.

Lipophilicity XLogP drug-likeness

Molecular Weight Advantage: 14 Da Lower Mass Than 9-Ethyl Analog Facilitates Chromatographic Separation and Mass Spectrometric Detection

The molecular weight of 3,6-diacetyl-9-methyl-9H-carbazole is 265.31 g/mol [1], whereas the 9-ethyl analog has a molecular weight of 279.33 g/mol [2]. The 14 Da difference corresponds to the extra methylene group in the ethyl substituent.

LC-MS analytical chemistry separation

OLED Precursor Utility: 3,6-Substitution Pattern Enables Efficient Electropolymerization for Light-Emitting Materials

Carbazole derivatives with substitution at the 3- and 6-positions are specifically highlighted as useful building blocks for the development of light-emitting materials in OLEDs and carrier transport materials in organic electronic devices . In contrast, 2,7-substituted carbazoles exhibit different electronic and photophysical properties, making the 3,6-disubstituted scaffold essential for targeted optoelectronic performance .

OLEDs electropolymerization materials science

Synthetic Versatility: Acetyl Groups Serve as Handles for Aldol Condensations and Heterocycle Formation in Good Yields

The 3,6-diacetyl functionality in 9-alkyl carbazoles enables subsequent condensation reactions with β-aminoaldehydes or β-aminoketones to yield 3,6-bis(quinolin-2-yl)-9H-carbazoles in 52-72% yield [1]. This reactivity is specific to the acetyl substituents and is not observed with unsubstituted carbazole cores or monoacetyl derivatives.

organic synthesis derivatization heterocycles

3,6-Diacetyl-9-methyl-9H-carbazole Application Scenarios: Where the 9-Methyl Substitution Delivers Verifiable Advantage


Respiratory Inflammation Drug Discovery: PI3Kγ-Selective Inhibitor Lead

Utilize 3,6-diacetyl-9-methyl-9H-carbazole as a starting point for developing novel asthma or COPD therapeutics. The compound's demonstrated PI3Kγ-specific inhibition [1] positions it as a selective tool for interrogating PI3Kγ-mediated inflammatory pathways without confounding activity at other PI3K isoforms. In vivo efficacy studies in OVA-induced asthmatic rat models have been conducted with this compound, supporting its therapeutic potential [1].

Lipophilicity-Aware Medicinal Chemistry: Hit-to-Lead Optimization with Favorable Physicochemical Profile

When balancing potency and physicochemical properties, 3,6-diacetyl-9-methyl-9H-carbazole offers an XLogP3 of 2.7, which is 1.5 units lower than the 9-ethyl analog [2][3]. This improved hydrophilicity can translate to better aqueous solubility and more favorable ADME characteristics, making it a preferred scaffold for lead optimization programs targeting oral bioavailability.

OLED Materials Synthesis: Building Block for Light-Emitting Polymers

As a 3,6-disubstituted carbazole, this compound serves as a precursor for electropolymerized poly(3,6-carbazole) derivatives used in OLEDs and organic electronic devices . Its acetyl groups can be further functionalized to tune emission color and charge transport properties, enabling the rational design of advanced optoelectronic materials.

Analytical Method Development: LC-MS Method Optimization with Lower Mass Interference

The 14 Da lower molecular weight of 3,6-diacetyl-9-methyl-9H-carbazole compared to 9-ethyl analogs [2][3] simplifies chromatographic separation and mass spectrometric detection. This property is advantageous when developing sensitive analytical methods for reaction monitoring or impurity profiling in pharmaceutical and chemical process research.

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